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In the landscape of medicinal chemistry and drug development, 2,6-Dichloro-9H-purine
Riboside, also known as 2,6-dichloro-9-(3-D-ribofuranosyl)purine, stands out not for its direct
therapeutic efficacy, but as a pivotal synthetic intermediate. Its strategic value lies in the
differential reactivity of its two chlorine atoms, which allows for sequential and regioselective
nucleophilic substitutions. This property makes it an exceptionally versatile scaffold for the
synthesis of a vast array of purine nucleoside analogs with significant biological activities.
Researchers leverage this precursor to develop potent antiviral and antitumor agents, as well
as modulators of key enzymes and receptors.[1][2] This guide provides an in-depth exploration
of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights
for researchers and drug development professionals.

Core Chemical and Physical Properties

The foundational characteristics of 2,6-Dichloro-9H-purine Riboside are summarized below.
Proper handling and storage are critical for maintaining its integrity. The compound is a white to
off-white solid and should be stored in an inert atmosphere at 2-8°C.[3]
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Property Value Reference

(2R,3R,4S,5R)-2-(2,6-dichloro-
9H-purin-9-yl)-5-

IUPAC Name [4][5]
(hydroxymethyl)tetrahydrofura
n-3,4-diol
CAS Number 13276-52-3 [31[4]
Molecular Formula C10H10CI2N404 [31[41[6]
Molecular Weight 321.12 g/mol [31[6]
Appearance White to Off-White Solid [3]
Melting Point >190°C (decomposes) [3]

N Slightly soluble in DMSO,
Solubility [3]
Methanol, and Water

Storage Inert atmosphere, 2-8°C [3]

Synthesis and Reactivity: A Tale of Two Chlorines

The utility of 2,6-Dichloro-9H-purine Riboside is fundamentally linked to its synthesis and the
distinct reactivity of its C2 and C6 positions.

Synthesis Pathway

The most common and efficient synthesis involves the glycosylation of 2,6-dichloropurine with
a protected ribose derivative, followed by deprotection. The Vorbriiggen glycosylation is a
frequently employed method.[7] An alternative approach involves the diazotization of a 2-
amino-6-chloropurine nucleoside precursor.[2]

The process typically starts with an acetyl-protected ribose to ensure the correct
stereochemistry of the final product. The acetylated intermediate, 2,6-Dichloro-9-(2',3',5'-tri-O-
acetyl-B-D-ribofuranosyl)purine, is a stable compound that can be isolated and purified before
the final deacetylation step.[3][8]
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Step 1: Glycosylation

2,6-Dichloropurine

Vorbriiggen Glycosylation
(e.g.|with 1,2,3,5-tetra-O-acetyl-3-D-ribofuranose)

2,6-Dichloro-9-(2',3",5'-tri-O-acetyl-
B-D-ribofuranosyl)purine

Base-catalyzed deacetylation
(e.g., NH3 in Methanol or NaOMe)

Step 2: Deprotection

2,6-Dichloro-9H-purine Riboside

Click to download full resolution via product page

Caption: General synthesis workflow for 2,6-Dichloro-9H-purine Riboside.

Differential Reactivity

The key to the synthetic utility of this molecule is the greater reactivity of the chlorine atom at
the C6 position compared to the one at the C2 position for nucleophilic aromatic substitution.
This differential reactivity is a known characteristic of the purine ring system. Theoretical
studies and experimental evidence confirm that nucleophilic substitution occurs selectively at
the C6 position.[9] This allows for the precise, stepwise introduction of different functional
groups.

For instance, treatment with amines, thiols, or alkoxides will predominantly yield 2-chloro-6-
substituted purine riboside derivatives, leaving the C2 chlorine available for subsequent
reactions.[9]
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2,6-Dichloro-9H-purine Riboside

Selective Nucleophilic
Substitution at C6
(NuH, Base)

Exhaustive Substitution
(Excess NuH, Harsher Conditions)

2-Chloro-6-(Nu)-9H-purine Riboside 2,6-Di-(Nu)-9H-purine Riboside

Substitution at C2
Nu'H, Harsher Conditions)

2-(Nu")-6-(Nu)-9H-purine Riboside

Click to download full resolution via product page

Caption: Reactivity map for sequential substitution reactions.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 2,6-Dichloro-9H-
purine Riboside and its derivatives.

e Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectroscopy are used to confirm the
structure. Key signals include the anomeric proton of the ribose ring and the C8-H proton of
the purine ring.[7][10]

o Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its
elemental composition.

e Nuclear Quadrupole Resonance (NQR): 3°Cl NQR spectroscopy is a powerful, albeit less
common, technique that has been used to probe the electronic environment of the two C-CI
bonds.[1] Studies have shown that while theoretical calculations might suggest the chlorine
atoms are chemically equivalent, experimental NQR frequencies and chemical reactions
confirm their non-equivalence, corroborating the selective reactivity observed in synthesis.[9]
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Applications in Research and Drug Development

The primary application of 2,6-Dichloro-9H-purine Riboside is as a versatile starting material
for creating libraries of purine derivatives for drug discovery.[11]

o Anticancer Agents: As a class, purine nucleoside analogs exhibit broad antitumor activity by
inhibiting DNA synthesis and inducing apoptosis.[12][13] This precursor is used to synthesize
compounds targeting indolent lymphoid malignancies and other cancers.[12][13] For
example, it is a raw material for producing 2-chloroadenosine, a compound with anticancer
properties.[2]

» Antiviral Research: The purine scaffold is central to many antiviral drugs, and this compound
provides a convenient entry point for synthesizing novel antiviral candidates.[1][2]

e Enzyme Inhibitors: It is a key reagent for designing potent and selective enzyme inhibitors. A
notable example is its use in developing inhibitors for CD73, an enzyme implicated in cancer
immune evasion.[3] Derivatives are also screened as inhibitors of cyclin-dependent kinases
(CDKs) and other kinases involved in cell cycle regulation and signaling.[11]

Experimental Protocols: A Practical Guide

The following protocols are provided as self-validating systems for the synthesis and analysis
of derivatives from 2,6-Dichloro-9H-purine Riboside.

Protocol 1: Synthesis of a 2-Chloro-6-amino-purine
Riboside Derivative

This protocol details a representative nucleophilic substitution at the C6 position.
e Materials:

o 2,6-Dichloro-9H-purine Riboside

[e]

Desired amine (e.g., cyclopropylamine, 3 equivalents)

[e]

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-4 equivalents)

Ethanol or another suitable solvent

o
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o Thin-Layer Chromatography (TLC) plates (silica gel)

o Ethyl acetate, hexane (for TLC mobile phase)

e Procedure:

1. Dissolve 2,6-Dichloro-9H-purine Riboside (1 equivalent) in ethanol in a round-bottom
flask.

2. Add the base (TEA or DIPEA) to the solution.
3. Add the desired amine to the reaction mixture.

4. Stir the reaction at room temperature or heat to reflux as needed. The reaction progress
should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane). The
product spot should be more polar than the starting material.

5. Once the reaction is complete (typically when the starting material is no longer visible by
TLC), cool the mixture to room temperature.

6. Remove the solvent under reduced pressure using a rotary evaporator.

7. The resulting crude residue can be purified by silica gel column chromatography using a
gradient of ethyl acetate in hexane to yield the pure 2-chloro-6-substituted-9-([3-D-
ribofuranosyl)purine.

Protocol 2: General Method for an Enzymatic Assay
(Spectrophotometric)

Derivatives synthesized from 2,6-Dichloro-9H-purine Riboside are often tested as enzyme
inhibitors (e.g., kinases). This is a general protocol for a coupled enzyme assay to measure
ATP consumption.

e Principle: The consumption of ATP by the kinase is coupled to the oxidation of NADH by
lactate dehydrogenase (LDH) in the presence of pyruvate kinase (PK), phosphoenolpyruvate
(PEP), and pyruvate. The decrease in NADH is monitored by the change in absorbance at
340 nm.[14][15]
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e Reagents & Setup:

o

Assay Buffer (e.g., Tris-HCIl or HEPES, pH 7.5, containing MgCl2)
Kinase enzyme

Kinase substrate (peptide or protein)

ATP

Coupling reagents: PEP, NADH, PK, LDH

Test compound (the synthesized purine derivative) dissolved in DMSO
UV-transparent 96-well plate

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

e Procedure:

. Prepare a reaction cocktail containing the assay buffer, substrate, PEP, NADH, PK, and
LDH.
. In the wells of the 96-well plate, add a small volume of the test compound at various

concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme"
background control.

. Add the kinase enzyme to all wells except the background control.

. Pre-incubate the plate for 5-10 minutes at the desired temperature (e.g., 30°C or 37°C) to

allow the inhibitor to bind to the enzyme.

. Initiate the reaction by adding ATP to all wells.

. Immediately place the plate in the spectrophotometer and measure the absorbance at 340

nm every 60 seconds for 30-60 minutes.[14]

o Data Analysis:
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1. Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
2. Normalize the rates relative to the "no inhibitor" control.

3. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the
data to a suitable equation (e.g., four-parameter logistic) to determine the ICso value.

Conclusion

2,6-Dichloro-9H-purine Riboside is a cornerstone molecule for the construction of novel
purine-based compounds. Its well-defined and predictable reactivity allows for the systematic
exploration of chemical space around the purine core. A thorough understanding of its
properties, synthesis, and reaction mechanisms, as outlined in this guide, empowers
researchers to efficiently generate and evaluate new chemical entities with the potential to
become next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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